molecular formula C9H11NO3S B2538866 Methyl 3-(S-methylsulfonimidoyl)benzoate CAS No. 1027730-86-4

Methyl 3-(S-methylsulfonimidoyl)benzoate

Cat. No.: B2538866
CAS No.: 1027730-86-4
M. Wt: 213.25
InChI Key: ZCHYRMLFEIFTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(S-methylsulfonimidoyl)benzoate is a benzoate ester derivative featuring a sulfonimidoyl group (-S(O)(NH)CH₃) at the 3-position of the aromatic ring. This structural motif combines the electron-withdrawing sulfonimidoyl group with the ester functionality, making it a compound of interest in medicinal chemistry and agrochemical research. The sulfonimidoyl group, a less common variant of sulfonyl groups, introduces unique electronic and steric properties due to the presence of both a sulfoxide (S=O) and an imido (NH) moiety.

Properties

IUPAC Name

methyl 3-(methylsulfonimidoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-13-9(11)7-4-3-5-8(6-7)14(2,10)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHYRMLFEIFTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027730-86-4
Record name methyl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(S-methylsulfonimidoyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonimidoyl group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(S-methylsulfonimidoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Overview

  • Molecular Formula : C₉H₁₁NO₃S
  • SMILES : COC(=O)C1=CC(=CC=C1)S(=N)(=O)C
  • InChI : InChI=1S/C9H11NO3S/c1-13-9(11)7-4-3-5-8(6-7)14(2,10)12/h3-6,10H,1-2H3

The compound features a benzoate moiety with a sulfonimidoyl group that imparts unique chemical properties, making it a candidate for various applications.

Tyrosine Kinase Inhibition

Methyl 3-(S-methylsulfonimidoyl)benzoate has been identified as a potential inhibitor of protein tyrosine kinases (PTKs). PTKs are crucial in regulating cell growth and differentiation, and their dysregulation is implicated in various diseases, including cancer. The compound's ability to modulate tyrosine kinase activity suggests it could be useful in treating conditions related to unregulated signal transduction, such as:

  • Cancer : Particularly in cases where aberrant PTK activity drives tumor growth.
  • Metabolic Disorders : Conditions like diabetes may benefit from the modulation of metabolic pathways influenced by PTKs.

Research indicates that compounds similar to this compound can effectively inhibit PTK activity, leading to reduced cell proliferation in cancer models .

Differentiation Induction in Acute Myeloid Leukemia

Recent studies have explored the role of small molecules in inducing differentiation in acute myeloid leukemia (AML) cells. This compound may serve as a lead compound for developing agents that promote differentiation rather than cytotoxic effects. In vitro assays have shown that certain derivatives can upregulate myeloid markers, indicating potential therapeutic avenues for AML treatment .

Antibiotic Adjuvant Potential

The compound is also being investigated for its role as an antibiotic adjuvant. Research into pyrazole amides has highlighted the need for compounds that enhance the efficacy of existing antibiotics. This compound's structural characteristics may allow it to synergize with antibiotic treatments, improving outcomes against resistant bacterial strains .

Table 1: Summary of Biological Activities

Application AreaMechanism of ActionPotential Diseases/Conditions
Tyrosine Kinase InhibitionModulates PTK activityCancer, Metabolic Disorders
Differentiation InductionStimulates myeloid differentiationAcute Myeloid Leukemia
Antibiotic SynergyEnhances antibiotic efficacyBacterial Infections

Case Study 1: Tyrosine Kinase Inhibition

A study demonstrated that this compound effectively inhibited specific PTKs involved in cancer progression. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.

Case Study 2: Differentiation Induction in AML

In a phenotypic screening approach, researchers identified this compound as a promising candidate for inducing differentiation in AML cells. The compound was shown to upregulate CD11b expression, a marker indicative of myeloid differentiation.

Mechanism of Action

The mechanism of action of Methyl 3-(S-methylsulfonimidoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents, synthetic approaches, and applications of Methyl 3-(S-methylsulfonimidoyl)benzoate with structurally related benzoate esters:

Compound NameSubstituentSynthesis MethodKey ApplicationsReference
This compoundS-methylsulfonimidoylLikely via sulfonimidoyl coupling*Pharmaceuticals (hypothesized)-
Methyl 3-(trifluoromethyl)benzoateTrifluoromethylEsterification or couplingIndustrial intermediates
Metsulfuron methyl esterSulfonyl-triazineCondensation reactionHerbicide
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoateBromoindolylmethylAlkylation with K₂CO₃/DMFHIV-1 fusion inhibitors
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoateChlorophenyl ureidoAmide couplingAnticancer/antiviral agents

*Note: While direct synthesis data for this compound is absent in the evidence, analogous methods (e.g., sulfonimidoyl chloride coupling) are inferred from related compounds.

Key Observations:

    Steric Considerations: The bulkier sulfonimidoyl group may reduce metabolic degradation compared to smaller substituents like -CF₃, enhancing pharmacokinetic profiles . Synthetic Complexity: Sulfonimidoyl incorporation likely requires specialized reagents (e.g., sulfonimidoyl chlorides), contrasting with simpler alkylation or amidation steps used for indole or ureido derivatives .

Physicochemical Properties

Substituent effects on solubility, stability, and reactivity:

  • Solubility : Sulfonimidoyl groups may increase water solubility via hydrogen bonding, whereas -CF₃ or bromoindole groups enhance lipophilicity .
  • Stability : Sulfonimidoyl’s NH group could introduce susceptibility to oxidation, unlike stable sulfonyl or trifluoromethyl groups.

Biological Activity

Methyl 3-(S-methylsulfonimidoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety with a sulfonimidoyl group. Its chemical structure can be represented as follows:

C9H11NO4S\text{C}_9\text{H}_{11}\text{N}\text{O}_4\text{S}

The compound's structure influences its biological activity, particularly through interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and other apoptotic pathways.
  • Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains, although further studies are needed to establish its efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. SAR studies have identified key modifications that enhance or diminish its activity:

ModificationEffect on Activity
Addition of larger substituents at the para positionIncreased cytotoxicity against cancer cell lines
Alteration of the sulfonimidoyl groupSignificant changes in enzyme inhibition potency
Variation in the ester groupImpact on solubility and metabolic stability

For instance, compounds with larger steric groups showed enhanced activity, while smaller groups resulted in reduced efficacy .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .
  • Antimicrobial Testing : In a study assessing its antibacterial properties, this compound displayed moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL for strains such as Staphylococcus aureus and Streptococcus pyogenes .
  • Pharmacokinetic Profile : A pharmacokinetic study revealed that the compound has a moderate clearance rate in mouse models, suggesting potential for systemic administration. However, metabolic stability was a concern, indicating further optimization is needed for clinical applications .

Q & A

Q. What are the common synthetic routes for Methyl 3-(S-Methylsulfonimidoyl)benzoate, and how can reaction conditions be optimized?

Synthesis typically involves introducing the sulfonimidoyl group to a benzoate scaffold. A plausible route starts with methyl 3-bromomethylbenzoate (CAS 1129-28-8) as a precursor, leveraging nucleophilic substitution or metal-catalyzed coupling . For sulfonimidoyl group installation, methods analogous to sulfonylurea synthesis (e.g., using S-methylsulfonimidoyl chloride under basic conditions) are applicable. Optimization may involve solvent selection (DMF or THF), base strength (K₂CO₃ or NaH), and temperature control to minimize side reactions . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm regioselectivity and purity.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : ¹H NMR resolves the methyl ester (~3.9 ppm) and sulfonimidoyl protons, while ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and sulfonimidoyl sulfur environments. IR spectroscopy identifies ester C=O stretches (~1720 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) can determine bond angles, stereochemistry, and hydrogen-bonding networks. Proper data collection requires high-resolution datasets (Rint < 0.05) and TWINABS for absorption corrections .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder or twinning?

Disorder in the sulfonimidoyl group or ester moiety can be addressed using SHELXL’s PART and EADP instructions to model anisotropic displacement parameters. For twinned crystals (common in monoclinic systems), the HKLF5 format in SHELXTL integrates twin-law matrices (e.g., -k, -h, -l). Robust refinement requires iterative cycles of electron density mapping (Fourier syntheses) and restrained geometric parameters (DFIX, SADI) to stabilize convergence .

Q. What strategies resolve conflicting reactivity data in sulfonimidoyl benzoate derivatives during nucleophilic substitution?

Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from steric hindrance or solvent polarity effects. Methodological approaches include:

  • Competitive experiments : Compare reaction rates of methyl 3-(bromomethyl)benzoate derivatives under varying solvents (polar aprotic vs. protic) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to map transition-state energies and identify steric/electronic barriers .
  • In-situ monitoring : Use LC-MS or Raman spectroscopy to track intermediates and adjust conditions dynamically .

Q. How do substituents on the benzoate ring influence the biological activity of sulfonimidoyl derivatives?

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing groups at the 3-position) and evaluation in biological assays. For example, trifluoromethoxy or bromo substituents (as in methyl 3-(trifluoromethoxy)benzoate, CAS 148438-00-0) enhance metabolic stability, while amino groups (e.g., methyl 3-aminobenzoate derivatives) improve solubility. Pharmacokinetic profiling (logP, plasma stability) and docking studies (PDB targets) further elucidate mechanisms .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying impurities in this compound?

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 mm) with gradient elution (water:acetonitrile + 0.1% TFA) to separate sulfonamide byproducts.
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .
  • ICP-OES : Quantify heavy metal catalysts (e.g., Pd, Cu) to comply with ICH Q3D guidelines .

Q. How can computational tools predict the stability of this compound under varying pH conditions?

Molecular dynamics (MD) simulations (Amber or GROMACS) model hydrolysis pathways of the ester group. pKa prediction software (ACD/Labs) estimates protonation states, while quantum mechanical calculations (COSMO-RS) assess solvation effects. Experimental validation via accelerated stability testing (40°C/75% RH) confirms computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.